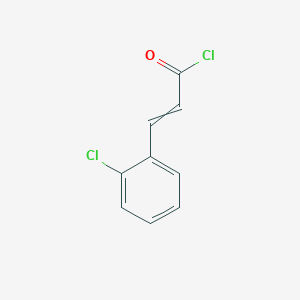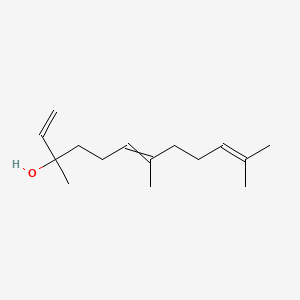
3-(2-Chlorophenyl)prop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)prop-2-enoyl chloride is a derivative of cinnamic acid, characterized by the presence of a chlorine atom on the aromatic ring. This compound is widely used in organic synthesis due to its reactivity and ability to form various derivatives. It is a white to light yellow crystalline powder, insoluble in water but soluble in organic solvents like ethanol and ethyl acetate .
Méthodes De Préparation
3-(2-Chlorophenyl)prop-2-enoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of o-phthalaldehyde with malonic acid . The reaction conditions typically include the use of organic bases and controlled temperature settings to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions under optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-(2-Chlorophenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)prop-2-enoyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of cellulose acetate and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)prop-2-enoyl chloride involves its ability to inhibit the activity of cinnamic acid derivatives and their hydroxylation in cell lines . This inhibition is linked to the suppression of cellulose acetate synthesis. The compound also affects the chloride ion and water molecule, which are involved in various biochemical reactions.
Comparaison Avec Des Composés Similaires
3-(2-Chlorophenyl)prop-2-enoyl chloride can be compared with other cinnamic acid derivatives such as:
4-Chlorocinnamic acid: Similar in structure but with the chlorine atom at a different position on the aromatic ring.
3,4-Dichlorocinnamic acid: Contains two chlorine atoms on the aromatic ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific inhibitory effects and its applications in both biological and industrial processes.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUFNZFFWDQKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B7948956.png)

![Tris[N,N-bis(trimethylsilyl)amide]erbium(III)](/img/structure/B7948972.png)





![Diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B7949024.png)



![6H-Cyclopenta[4,5]furo[3,2-d]pyrimidin-2-amine, 7,8-dihydro-4-[3-(methylamino)-1-azetidinyl]-](/img/structure/B7949053.png)

